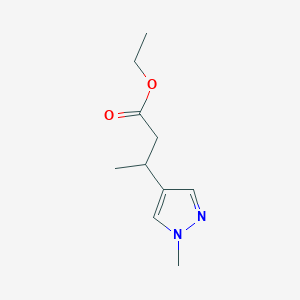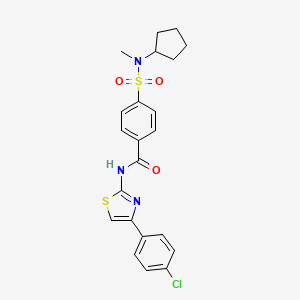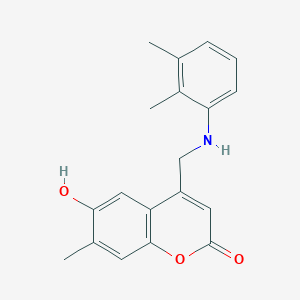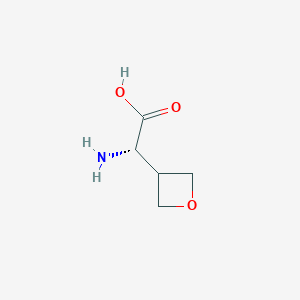
ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate, also known as EMPB, is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential applications in various scientific fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been evaluated for its potential as a ligand for GABA(A) receptors, which are involved in the regulation of neurotransmission. In biochemistry, it has been used as a tool to study the structure and function of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate is not fully understood, but it is believed to involve the modulation of neurotransmission in the brain. It has been shown to bind to GABA(A) receptors and enhance their activity, leading to an increase in inhibitory neurotransmission. This may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, which may contribute to its potential therapeutic effects in Alzheimer's disease. It has also been shown to modulate the activity of GABA(A) receptors, leading to an increase in inhibitory neurotransmission. In animal studies, it has been shown to have anxiolytic and sedative effects, suggesting its potential as a therapeutic agent for anxiety disorders.
実験室実験の利点と制限
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a tool for studying the structure and function of enzymes such as acetylcholinesterase. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate. One area of interest is the development of more potent and selective ligands for GABA(A) receptors, which may have therapeutic potential for anxiety disorders and other neurological disorders. Another area of interest is the development of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate and its potential therapeutic applications.
合成法
The synthesis of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl 3-bromobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the pyrazole ring, followed by esterification of the resulting carboxylic acid with ethanol. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
ethyl 3-(1-methylpyrazol-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)5-8(2)9-6-11-12(3)7-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSWGSPABXRSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride](/img/structure/B2575845.png)

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/no-structure.png)
![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)

![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)

![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)
![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)